molecular formula C11H16N2O B13574335 2,6-Bis(dimethylamino)benzaldehyde

2,6-Bis(dimethylamino)benzaldehyde

Cat. No.: B13574335
M. Wt: 192.26 g/mol
InChI Key: CJAMRUDOKNVXKL-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)benzaldehyde is an organic compound with the molecular formula C11H16N2O. It belongs to the family of aromatic aldehydes and is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dimethylamino)benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with dimethylamino groups. The reaction conditions include maintaining a temperature of around 60-70°C and using an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.

Major Products Formed

    Oxidation: Formation of 2,6-bis(dimethylamino)benzoic acid.

    Reduction: Formation of 2,6-bis(dimethylamino)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(dimethylamino)benzaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the manufacture of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2,6-Bis(dimethylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amines and thiols. It can also participate in redox reactions, affecting cellular redox homeostasis and antioxidation systems. These interactions can lead to the modulation of enzyme activity and cellular processes .

Comparison with Similar Compounds

2,6-Bis(dimethylamino)benzaldehyde can be compared with other similar compounds, such as:

    2-(Dimethylamino)benzaldehyde: Lacks the second dimethylamino group at the 6 position.

    4-(Dimethylamino)benzaldehyde: Has the dimethylamino group at the 4 position instead of the 2 and 6 positions.

    2,4,6-Tris(dimethylamino)benzaldehyde: Contains an additional dimethylamino group at the 4 position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2,6-bis(dimethylamino)benzaldehyde

InChI

InChI=1S/C11H16N2O/c1-12(2)10-6-5-7-11(13(3)4)9(10)8-14/h5-8H,1-4H3

InChI Key

CJAMRUDOKNVXKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C=O

Origin of Product

United States

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